Ester-Dependent Physicochemical Profile: Methyl Ester (Target) vs. Ethyl Ester Homolog
The methyl ester (CAS 106850-17-3) offers a measurably lower molecular weight and adjusted lipophilicity compared to its ethyl ester homolog (CAS 1348114-42-0), parameters that directly influence fragment-based screening hit rates and pharmacokinetic starting points. The methyl ester has MW 202.19, LogP 2.13, and density 1.544 g/cm³ , while the ethyl ester carries MW 216.21 (Δ +14.02 Da, a ~7% mass increase per molecule) and a lower density of 1.466 g/cm³ . The methyl ester's aqueous solubility of 0.67 g/L at 25 °C provides a quantitative baseline for formulation solvent selection .
| Evidence Dimension | Molecular weight, LogP, and density |
|---|---|
| Target Compound Data | MW 202.19; LogP 2.13; density 1.544 g/cm³; solubility 0.67 g/L (25 °C) |
| Comparator Or Baseline | Ethyl ester (CAS 1348114-42-0): MW 216.21; density 1.466 g/cm³; LogP predicted ~2.35 |
| Quantified Difference | ΔMW +14.02 Da (+6.9%); Δ density -0.078 g/cm³; ΔLogP estimated +0.22 |
| Conditions | Calculated/predicted physicochemical properties from authoritative databases (ChemSrc, chem960.com) |
Why This Matters
The 14 Da mass difference and ~0.2 LogP unit shift are consequential in fragment-based drug discovery where every heavy atom and LogP unit influences ligand efficiency indices, and the methyl ester's higher density may affect solid-state formulation behavior.
